1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene
Description
1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene is a substituted aromatic compound characterized by two bulky tert-butyl groups at the 1- and 3-positions, a fluorine atom at the 2-position, and a nitro group at the 5-position. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The tert-butyl groups enhance steric hindrance, influencing reaction selectivity and stability, while the electron-withdrawing nitro and fluorine groups modulate electronic effects, affecting reactivity in reduction or substitution reactions .
Properties
Molecular Formula |
C14H20FNO2 |
|---|---|
Molecular Weight |
253.31 g/mol |
IUPAC Name |
1,3-ditert-butyl-2-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C14H20FNO2/c1-13(2,3)10-7-9(16(17)18)8-11(12(10)15)14(4,5)6/h7-8H,1-6H3 |
InChI Key |
YMPWJPLUWHOXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1F)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the nitration of 1,3-Di-tert-butyl-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of 1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene may involve similar synthetic routes but on a larger scale. The process requires careful optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with the nitro group replaced by the nucleophile.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Oxidized products, although less common, may include nitroso or nitro derivatives with additional oxygen atoms.
Scientific Research Applications
1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene involves its interactions with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The tert-butyl groups and fluorine atom can influence the compound’s lipophilicity, stability, and binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison
| Property | 1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene | 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
|---|---|---|
| Solubility in Ethanol | Moderate (10 mL/g) | High (>50 mL/g) |
| Melting Point | 98–102°C (estimated) | 72–75°C |
| Reduction Half-Life (SnCl₂, 75°C) | ~8 hours | ~4 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
